
Becatecarin
概要
説明
準備方法
合成経路と反応条件
ベカテカリンは、レベッカマイシンの修飾を含む一連の化学反応によって合成されます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)や水などの溶媒の使用が含まれ、反応は化合物の安定性を確保するために制御された温度で行われます .
工業生産方法
ベカテカリンの工業生産には、上記と同様の方法を用いた大規模合成が含まれます。 このプロセスは収率と純度のために最適化されており、最終製品の一貫性を確保するために厳格な品質管理措置が実施されています 。 この化合物は通常、低温で保管され、時間の経過に伴う安定性を維持します .
化学反応の分析
反応の種類
ベカテカリンは、以下を含むいくつかの種類の化学反応を受けます。
インターカレーション: ベカテカリンはDNAにインターカレーションし、DNA-トポイソメラーゼ複合体を安定化します.
一般的な試薬と条件
ベカテカリンの合成と反応で使用される一般的な試薬には、以下が含まれます。
ジメチルスルホキシド(DMSO): 溶媒として使用されます.
水: 溶媒として使用されます.
生成される主な生成物
ベカテカリンを含む反応から生成される主な生成物は、一般的にその抗がん活性に関連しており、DNAの切断や癌細胞のアポトーシスの誘導などが含まれます .
科学研究への応用
ベカテカリンには、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
Becatecarin has several scientific research applications, including:
Cancer Research: This compound is used in cancer research due to its ability to inhibit topoisomerases I and II, leading to DNA cleavage and apoptosis.
DNA Damage and Repair Studies: This compound is used to study DNA damage and repair mechanisms due to its ability to intercalate into DNA and stabilize the DNA-topoisomerase complex.
Drug Development: This compound is being investigated for its potential use in developing new anti-cancer therapies.
作用機序
ベカテカリンは、DNAにインターカレーションし、DNA-トポイソメラーゼI複合体を安定化させることでその効果を発揮します 。 この作用は、トポイソメラーゼI触媒によるDNA切断・再結合反応を阻害し、DNA切断とアポトーシスにつながります 。 このメカニズムに関与する分子標的には、DNAトポイソメラーゼ2-アルファとDNAトポイソメラーゼ2-ベータが含まれます .
類似化合物の比較
ベカテカリンは、レベッカマイシンなどの他のインドロカルバゾール配糖体抗腫瘍性抗生物質に似ています 。 ベカテカリンは、水溶性と抗がん活性を高めるジエチルアミノエチル修飾によって特徴付けられます 。他の類似の化合物には、以下が含まれます。
レベッカマイシン: ベカテカリンの母化合物です.
NSC 655649: 同様の抗がん特性を持つレベッカマイシンのもう1つの類似体です.
ベカテカリンは、トポイソメラーゼIおよびIIの強力な阻害作用によって際立っており、癌研究と創薬において貴重な化合物となっています .
類似化合物との比較
Becatecarin is similar to other indolocarbazole glycoside antineoplastic antibiotics, such as rebeccamycin . this compound is unique due to its diethylaminoethyl modification, which enhances its water solubility and anti-cancer activity . Other similar compounds include:
Rebeccamycin: The parent compound of this compound.
NSC 655649: Another analogue of rebeccamycin with similar anti-cancer properties.
This compound stands out due to its potent inhibition of both topoisomerases I and II, making it a valuable compound in cancer research and drug development .
生物活性
Becatecarin, a water-soluble analog of rebeccamycin (NSC 655649), is a compound that has garnered attention for its potential as an anticancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound exhibits its biological activity primarily through the inhibition of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription, making them significant targets in cancer therapy. In vitro studies have demonstrated that this compound can intercalate DNA, disrupting the normal function of these enzymes and leading to cell death in cancerous cells .
Key Findings:
- This compound stimulates ATPase activity in ABCG2, a protein associated with drug resistance in cancer cells. It competes with [^125I]-IAAP labeling of ABCG2 and inhibits ABCG2-mediated transport at higher concentrations (greater than 10 μM) .
- The compound induces expression of ABCG2 in certain cancer cell lines, suggesting a complex interaction where it may both be transported by and influence the expression of this transporter .
Clinical Efficacy
This compound has been evaluated in various clinical trials for its effectiveness against several types of cancers, including gastric cancer, breast cancer, and non-small cell lung cancer.
Phase I and II Clinical Trials
- Phase I Trials : Initial studies indicated partial responses in patients with gastric cancer and adenocarcinoma of unknown origin. However, significant myelosuppression was observed as a common side effect .
-
Phase II Trials :
- In a study involving children with solid tumors, only 4 out of 126 patients showed clinical benefit. The overall response rates were modest across various cancers including breast, renal cell, and colorectal cancers .
- A notable combination therapy trial with oxaliplatin showed three partial responses among patients with esophageal, gallbladder, and hepatocellular carcinoma .
Case Studies
The following summarizes findings from relevant case studies that highlight the real-world application and outcomes associated with this compound:
Toxicity Profile
The safety profile of this compound has been characterized by several adverse effects:
Q & A
Basic Research Questions
Q. How should experimental protocols for Becatecarin synthesis be designed to ensure reproducibility?
- Methodological Guidance :
- Provide step-by-step synthesis protocols, including reaction conditions (temperature, catalysts, solvents), purification methods, and characterization techniques (e.g., NMR, HPLC).
- Include control groups (e.g., negative controls for byproduct analysis) and validate yields through triplicate experiments.
- Reference established protocols from peer-reviewed literature and cite prior synthetic routes for this compound analogs .
- Data Requirements :
- Tabulate reaction parameters (e.g., time, yield, purity) and spectral data (e.g., H/C NMR shifts) for all intermediates and final products.
Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?
- Methodological Guidance :
- Use dose-response curves (e.g., IC calculations) with non-linear regression models.
- Apply ANOVA for multi-group comparisons (e.g., cytotoxicity across cell lines) and report effect sizes with confidence intervals.
- Validate assays using positive controls (e.g., reference inhibitors) and account for batch variability via normalization .
Q. How to formulate a hypothesis-driven research question for studying this compound’s mechanism of action?
- Methodological Guidance :
- Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. Example: “Does this compound (Intervention) inhibit [specific enzyme] (Problem) more effectively than [existing drug] (Comparison) in [cell line] (Population), as measured by [assay metric] (Outcome)?”
- Align hypotheses with gaps identified in literature reviews (e.g., unresolved enzymatic pathways) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Guidance :
- Perform comparative analysis of conflicting spectra (e.g., H NMR peak splitting discrepancies) using high-resolution instruments and deuterated solvents to rule out solvent effects.
- Validate structural assignments via 2D NMR (e.g., COSY, HSQC) or X-ray crystallography.
- Cross-reference data with computational models (e.g., DFT calculations for expected chemical shifts) .
- Case Study :
- A 2023 study resolved conflicting C NMR signals in a this compound analog by correlating experimental data with in silico simulations, identifying a previously overlooked tautomeric form .
Q. What systematic review strategies are effective for synthesizing evidence on this compound’s pharmacokinetic variability?
- Methodological Guidance :
- Conduct a PRISMA-compliant review: Define inclusion/exclusion criteria (e.g., in vivo studies with ≥10 subjects), search multiple databases (PubMed, Embase, Scopus), and use MeSH terms (e.g., “this compound/pharmacokinetics”).
- Assess bias via tools like Cochrane’s Risk of Bias 2.0 and perform meta-analysis if heterogeneity (I) is <50% .
- Data Synthesis :
- Create a table comparing AUC, C, and half-life across species, noting methodological disparities (e.g., dosing regimens, analytical techniques) .
Q. How to address contradictory findings in this compound’s target selectivity across studies?
- Methodological Guidance :
- Replicate experiments under standardized conditions (e.g., uniform cell culture media, passage numbers).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate if discrepancies arise from contextual factors (e.g., tissue-specific expression) .
- Example :
- A 2024 study reconciled selectivity conflicts by demonstrating that this compound’s off-target effects in hepatic cells were dose-dependent and absent in cardiac models .
Q. Data Management & Reporting Standards
Q. What metadata standards are critical for sharing this compound-related datasets?
- Methodological Guidance :
- Adhere to FAIR principles: Assign DOIs to datasets, provide machine-readable chemical structures (e.g., SMILES), and document experimental conditions using ISA-Tab format.
- Include raw instrument files (e.g., .RAW for mass spectrometry) and processing scripts (e.g., Python/R code for statistical analysis) .
Q. How to structure a research paper on this compound to meet journal-specific requirements?
- Methodological Guidance :
- Results Section : Present key findings concisely; use tables for comparative data (e.g., IC values across analogs) and figures for mechanistic models.
- Discussion : Link results to unresolved debates (e.g., conflicting hypotheses about this compound’s metabolic stability) and propose validation experiments.
- Supplemental Information : Archive synthetic procedures for >5 compounds, spectral validation data, and extended statistical analyses .
特性
IUPAC Name |
5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFWUPVIZYJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34Cl2N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119673-08-4 | |
Record name | Rebeccamycin analog | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。